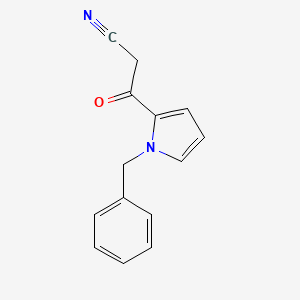

2-(Cyanoacetyl)-1-benzylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKKMPGGTGOVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604650 | |

| Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77640-05-2 | |

| Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Cyanoacetyl)-1-benzylpyrrole" CAS number 77640-05-2

An In-depth Technical Guide to 2-(Cyanoacetyl)-1-benzylpyrrole (CAS 77640-05-2)

This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic ketone. Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and potential applications as a versatile chemical intermediate. While direct literature on this specific molecule is sparse, this paper synthesizes information from analogous structures and established chemical principles to provide a robust and scientifically grounded perspective.

Introduction and Molecular Overview

This compound, identified by CAS Number 77640-05-2, is a derivative of pyrrole featuring a cyanoacetyl group at the C2 position and a benzyl group protecting the nitrogen atom. Its IUPAC name is 3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile[]. The structure combines the aromatic, electron-rich pyrrole ring with two reactive functional groups: a ketone and a nitrile. This arrangement makes it a valuable synthon, or building block, for constructing more complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials[2][3].

The N-benzyl group serves as a common protecting group in pyrrole chemistry, enhancing stability and solubility in organic solvents while preventing unwanted side reactions at the nitrogen atom. The cyanoacetyl moiety is a particularly useful functional handle. The active methylene group, positioned between the carbonyl and cyano groups, is acidic and can readily participate in a wide range of carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions[3].

This guide will elucidate a probable synthetic route, detail expected analytical characteristics, and explore the compound's potential as a precursor to novel chemical entities in drug discovery and beyond.

Synthesis, Purification, and Mechanism

The most logical and established method for synthesizing this compound is the Friedel-Crafts acylation of 1-benzylpyrrole. Pyrroles are highly reactive aromatic compounds that readily undergo electrophilic substitution, preferentially at the C2 position.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of 1-benzylpyrrole with a suitable cyanoacetylating agent. While cyanoacetyl chloride is a possible reagent, its high reactivity can sometimes lead to side reactions. A more controlled approach involves using cyanoacetic acid in the presence of a peptide coupling agent or converting it to a mixed anhydride in situ. An alternative and common method is the Vilsmeier-Haack type acylation using a reagent prepared from cyanoacetic acid and an activating agent like phosphorus oxychloride or oxalyl chloride in a suitable solvent.

Rationale for Method Selection:

-

Regioselectivity: Friedel-Crafts acylation of N-substituted pyrroles is well-documented to proceed with high selectivity for the C2 position due to the stabilization of the cationic intermediate (the σ-complex).

-

Substrate Availability: The starting material, 1-benzylpyrrole (CAS 2051-97-0), is commercially available and can be synthesized from pyrrole and benzyl bromide[4][5]. Cyanoacetic acid is also a common and inexpensive reagent.

-

Versatility: This method is a cornerstone of heterocyclic chemistry and is adaptable to various scales, from laboratory research to process development[2].

Detailed Experimental Protocol (Prophetic)

Materials:

-

1-benzylpyrrole (1.0 eq)

-

Cyanoacetic acid (1.2 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (1.2 eq) to the stirred DCM. Subsequently, add cyanoacetic acid (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylating agent.

-

Substrate Addition: Dissolve 1-benzylpyrrole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid or oil.

Visualization of Synthesis and Workflow

The following diagrams illustrate the chemical reaction and the purification workflow.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Caption: Workflow for the purification of this compound by flash chromatography.

Physicochemical Properties and Analytical Characterization

The structural features of this compound dictate its physical properties and spectral characteristics.

Tabulated Physicochemical Data

| Property | Value | Source / Method |

| CAS Number | 77640-05-2 | Registry |

| IUPAC Name | 3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile | BOC Sciences[] |

| Molecular Formula | C₁₄H₁₂N₂O | Calculated |

| Molecular Weight | 224.26 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Analogy |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone; Insoluble in water | Analogy |

| InChI Key | ZRKKMPGGTGOVBO-UHFFFAOYSA-N | BOC Sciences[] |

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Benzyl Protons: A multiplet around 7.2-7.4 ppm (5H) corresponding to the phenyl ring, and a singlet around 5.5 ppm (2H) for the benzylic methylene (N-CH₂-Ph).

-

Pyrrole Protons: Three distinct signals in the aromatic region (6.0-7.0 ppm), each integrating to 1H. The H5 proton (adjacent to the N-benzyl group) would likely be the most downfield, followed by the H3 and H4 protons.

-

Cyanoacetyl Methylene Protons: A sharp singlet around 4.0-4.5 ppm (2H) for the active methylene group (-CO-CH₂-CN).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, ~180-190 ppm.

-

Nitrile Carbon: A signal around 115-120 ppm.

-

Aromatic Carbons: Multiple signals between 110-140 ppm for the pyrrole and phenyl rings.

-

Methylene Carbons: A signal for the benzylic carbon (~50 ppm) and the active methylene carbon (~30-35 ppm).

-

-

IR (Infrared) Spectroscopy:

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2250 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong absorption band around 1680-1700 cm⁻¹.

-

C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be observed at m/z = 224.26. Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and fragmentation of the cyanoacetyl side chain.

-

Potential Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate for synthesizing more complex molecules, particularly heterocyclic compounds of interest in drug discovery.

Intermediate for Bioactive Heterocycles

The 2-acylpyrrole scaffold is a core structure in several biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac[2]. The cyanoacetyl group in the target molecule provides a reactive handle to build upon this core.

The active methylene group can be:

-

Alkylated or Arylated: To introduce further substituents.

-

Used in Condensation Reactions: Reacting with aldehydes or ketones (Knoevenagel condensation) to form α,β-unsaturated systems.

-

Used in Cyclization Reactions: Reacting with bifunctional reagents to construct new rings fused to the pyrrole core. For example, reaction with hydrazine or hydroxylamine could yield pyrazole or isoxazole derivatives, respectively.

Cyanoacetamide derivatives, in general, are widely utilized as synthons for a variety of heterocyclic systems[3].

Caption: Potential synthetic pathways from this compound to diverse heterocyclic scaffolds.

Parallels in Biological Activity

While no specific biological data exists for this compound, related structures offer clues to its potential.

-

Lipase Inhibition: Certain cyanoacetyl hydrazone derivatives have shown potential as pancreatic lipase inhibitors, an approach for anti-obesity agents[6].

-

Receptor Antagonism: N'-cyano derivatives have been synthesized and evaluated as P2X7 antagonists, which are targets for inflammatory conditions[7].

-

General Synthetic Utility: The broader class of cyanoacetamide derivatives serves as precursors for a vast range of heterocyclic compounds with diverse biological activities[3][8].

These examples highlight the potential of the cyanoacetyl moiety to be a pharmacophore or a key reactive intermediate in the synthesis of bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

Conclusion

This compound (CAS 77640-05-2) represents a strategically functionalized building block with significant potential in synthetic organic and medicinal chemistry. Although not extensively studied as an individual entity, its structure is primed for elaboration into more complex and potentially bioactive molecules. The probable synthesis via Friedel-Crafts acylation is straightforward, and the presence of the versatile cyanoacetyl group opens numerous avenues for further chemical modification. This guide provides a foundational framework for researchers looking to utilize this compound as a key intermediate in the rational design and synthesis of novel heterocyclic compounds for drug discovery and materials science applications.

References

- Time in Jefferson County, US. Google Search.

- Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (Source details not fully available). This article discusses the synthesis of 2-aroylpyrroles, which are structurally related to the topic compound and are core structures in NSAIDs like Tolmetin and Zomepirac.

-

Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

-

(R)-2-(2-cyanoacetyl)pyrrolidine 1-benzyl Formate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of (5aS)-2-benzylthio-3-cyano-4,5a,6,7,8,10-hexahydro-5H-pyrrolo[1,2-a]thieno[3,2-e][4]diazepine-5,10-diones. ResearchGate. [Link]

-

1H-Pyrrole, 1-(phenylmethyl)- (1-Benzylpyrrole). PubChem, National Center for Biotechnology Information. [Link]

-

4-hydroxybenzyl alcohol. The Good Scents Company. [Link]

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. This review highlights the extensive use of cyanoacetamide derivatives as versatile intermediates in the synthesis of various heterocyclic systems.

-

4-Hydroxybenzyl Alcohol. PubChem, National Center for Biotechnology Information. [Link]

-

benzyl (2S)-2-[[(1S)-3-amino-1-cyano-3-oxopropyl]carbamoyl]pyrrolidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (2025). ResearchGate. [Link]

-

Safety Data Sheet: 4-Hydroxybenzyl alcohol. Carl ROTH. [Link]

-

Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv, Cambridge Open Engage. [Link]

- SYNTHESIS, CHARACTERIZATION AND ANTI-OBESITY ACTIVITY OF N-ACETYLCYANOACETYL HYDRAZONE DERIVATIVE. (2021). International Journal of Biology, Pharmacy and Allied Sciences.

-

Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-6. [Link]

-

N-benzyl-2-cyanoacetamide. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 2. par.nsf.gov [par.nsf.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. 1-BENZYLPYRROLE | 2051-97-0 [chemicalbook.com]

- 5. 1H-Pyrrole, 1-(phenylmethyl)- | C11H11N | CID 74922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijbpas.com [ijbpas.com]

- 7. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Cyanoacetyl)-1-benzylpyrrole

This guide provides an in-depth analysis of the spectroscopic data for 2-(Cyanoacetyl)-1-benzylpyrrole, a molecule of interest in synthetic chemistry and drug discovery. The structural elucidation of such compounds is paramount for confirming their identity and purity, which underpins the reliability of subsequent biological and chemical studies. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation from the perspective of a seasoned researcher.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups, including a pyrrole ring, a benzyl group, a ketone, and a nitrile. Each of these moieties contributes distinct signals in their respective spectroscopic analyses. Understanding the interplay of these groups is crucial for a comprehensive interpretation of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the cyanoacetyl group is expected to deshield the protons on the pyrrole ring, shifting their signals downfield.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Phenyl-H |

| ~7.10 | t | 1H | Pyrrole-H5 |

| ~6.90 | dd | 1H | Pyrrole-H3 |

| ~6.30 | t | 1H | Pyrrole-H4 |

| ~5.40 | s | 2H | Benzyl-CH₂ |

| ~3.90 | s | 2H | Methylene-CH₂ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic and pyrrole protons.

-

Data Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Diagram of the ¹H NMR Experimental Workflow:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration and more scans are typically required.[1]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O |

| ~136.0 | Phenyl C (quaternary) |

| ~132.0 | Pyrrole C2 |

| ~129.0 | Phenyl CH |

| ~128.5 | Phenyl CH |

| ~127.0 | Phenyl CH |

| ~125.0 | Pyrrole C5 |

| ~117.0 | Pyrrole C3 |

| ~115.0 | C≡N |

| ~111.0 | Pyrrole C4 |

| ~52.0 | Benzyl-CH₂ |

| ~45.0 | Methylene-CH₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase and baseline correction, and reference to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorptions for this compound will be from the nitrile and ketone groups.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2260-2240 | Medium | C≡N stretch |

| ~1700-1680 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Diagram of the IR Data Interpretation Logic:

Caption: Logic for IR spectrum interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 224 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 183 | Low | [M - CH₂CN]⁺ |

| 130 | Moderate | [Pyrrole-CO-CH₂CN]⁺ |

The most characteristic fragmentation in the EI-MS of N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak.[2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can confidently confirm the structure and purity of this compound, which is a critical step in any chemical or pharmaceutical research endeavor. The predicted data and protocols in this guide serve as a valuable reference for scientists working with this and related molecules.

References

- Pearson Education. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep.

- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.

- SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.).

- Química Organica.org. (n.d.). IR spectrum: Nitriles.

- Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.

- BenchChem. (2025). N-Methyl-N-(3-thien-2-ylbenzyl)

- ResearchGate. (n.d.). Scheme 2.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- eGyanKosh. (n.d.).

- Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube.

- MDPI. (n.d.).

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 1.

- PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines.

- PubChem. (n.d.). 2-Acetylpyrrole.

- ChemicalBook. (n.d.). 2-Acetyl pyrrole(1072-83-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.

- BOC Sciences. (n.d.). CAS 77640-05-2 this compound.

- The Royal Society of Chemistry. (n.d.).

- Revue Roumaine de Chimie. (n.d.).

- National Institutes of Health. (n.d.).

- Journal of Pharmaceutical Research International. (2021).

- PubMed. (2006).

- ResearchGate. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ).

- ARKAT USA, Inc. (2009). 3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: condensed meridianine analogs.

- Physical Chemistry Chemical Physics. (n.d.). Cryogenic action spectroscopy of the cyan fluorescent protein chromophore anion.

- RSC Publishing. (n.d.).

- Molbase. (n.d.). This compound.

- ResearchGate. (n.d.). a IR spectra of pyrrole and PA, b IR spectrum of poly(PAP).

- ResearchGate. (2020).

- National Institute of Standards and Technology. (n.d.).

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). 2-(Trifluoroacetyl)

- SpectraBase. (n.d.). 1-Benzyl-2-cyano-4-piperideine - Optional[Vapor Phase IR] - Spectrum.

Sources

The Emerging Therapeutic Potential of 2-(Cyanoacetyl)-1-benzylpyrrole Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the untapped potential of a specific class of pyrrole derivatives: those derived from the "2-(Cyanoacetyl)-1-benzylpyrrole" core. While direct experimental data on this specific scaffold remains nascent, this document synthesizes established principles of medicinal chemistry and extrapolates from closely related analogues to provide a comprehensive framework for its investigation. We will explore rational synthetic strategies, delineate potential biological activities including anticancer, antimicrobial, and anti-inflammatory applications, and provide detailed, field-proven experimental protocols to empower researchers in their exploration of this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontier of heterocyclic chemistry.

Introduction: The Rationale for Investigating this compound Derivatives

The pyrrole ring is a cornerstone of many FDA-approved drugs, valued for its unique electronic properties and its ability to engage in various biological interactions.[1] The fusion of a cyanoacetyl group at the 2-position and a benzyl group at the 1-position of the pyrrole ring creates a molecule with a compelling combination of structural features. The cyano group is a known pharmacophore in numerous bioactive molecules, often contributing to inhibitory activity against enzymes like kinases and proteases.[2] The benzyl group provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

This guide will illuminate the path for investigating the therapeutic promise of this scaffold, drawing upon the wealth of knowledge surrounding related pyrrole derivatives to propose a roadmap for synthesis, biological evaluation, and mechanistic elucidation.

Synthetic Pathways to the this compound Core

While a definitive, optimized synthesis for this compound is not yet widely published, established methods for the synthesis of substituted pyrroles and the reactivity of cyanoacetamide precursors provide a strong foundation for its construction.[3][4] The Paal-Knorr pyrrole synthesis is a robust and versatile method for forming the pyrrole ring.[5]

A plausible synthetic approach would involve the reaction of 1-benzylamino-acetone with a cyanoacetic acid derivative. The following workflow outlines a potential synthetic route.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation and optimization.

-

Synthesis of 1-(benzylamino)propan-2-one:

-

To a solution of 1-benzylamine (1 equivalent) in a suitable solvent such as ethanol, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

-

Paal-Knorr Pyrrole Synthesis:

-

To a solution of 1-(benzylamino)propan-2-one (1 equivalent) in glacial acetic acid, add ethyl cyanoacetate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

The precipitated solid can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography to yield this compound.

-

Potential Biological Activities and Investigative Frameworks

The structural motifs present in this compound suggest a high probability of bioactivity across several therapeutic areas. This section will explore the most promising avenues for investigation and provide detailed protocols for their assessment.

Anticancer Activity

The cyano group is a key feature in many potent anticancer agents, including kinase inhibitors.[6] Furthermore, various pyrrole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7][8] The 2-phenylacrylonitrile scaffold, which shares structural similarities with our target, has been shown to act as a tubulin inhibitor, inducing cell cycle arrest and apoptosis.[9][10]

Hypothesized Mechanism of Action: Derivatives of this compound may exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) or downstream effectors.

Caption: Hypothesized anticancer signaling pathway inhibition.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Example Anticancer Activity of Related Pyrrole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[1,2-a]quinoline | Leukemia | 0.04 - 0.29 | [2] |

| 2-Phenylacrylonitrile | HCT116 | 0.0059 | [9][10] |

| Podophyllotoxin-pyrrole | HCT-116 | 0.04 - 0.58 | [11] |

| 5-Aminopyrazole | Various | ~10-50 | [12] |

Antimicrobial Activity

Heterocyclic compounds, including pyrroles, are a rich source of antimicrobial agents.[13][14] The presence of the cyano group and the aromatic benzyl moiety in the target scaffold may contribute to its ability to disrupt microbial cell processes.

Hypothesized Mechanism of Action: The compounds may interfere with bacterial cell wall synthesis, nucleic acid replication, or protein synthesis.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Example Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| α-aminophosphonates | E. coli, S. aureus | 10 - 1000 | [15] |

| Nitrogen-heterocycles | E. coli, S. haemolyticus | 500 - 2000 | [16] |

| 1,3-Oxazole derivatives | Various | Not specified | [17] |

Anti-inflammatory Activity

Pyrrole-containing molecules are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[18] The core structure of our target compound is reminiscent of some known cyclooxygenase (COX) inhibitors.

Hypothesized Mechanism of Action: The derivatives may inhibit the activity of COX-1 and/or COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Caption: Proposed anti-inflammatory mechanism of action.

-

Enzyme Source: Use purified ovine COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl).

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

Table 3: Example Anti-inflammatory Activity of Related Pyrrole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| N-pyrrole carboxylic acids | COX-1 / COX-2 | >50% inhibition at 1-10 µM | [19] |

| Pyrrole derivatives | COX-2 | More selective for COX-2 | [20] |

Conclusion and Future Directions

The "this compound" scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established biological activities of related pyrrole derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for initiating a comprehensive investigation into their therapeutic utility.

Future research should focus on the synthesis of a library of derivatives with diverse substitutions on the benzyl and pyrrole rings to establish structure-activity relationships (SAR). Promising lead compounds should be further evaluated in in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The elucidation of their precise mechanisms of action will be crucial for their rational optimization and potential clinical development.

References

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH).

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.

-

Synthesis of New Pyrroles of Potential Anti‐Inflammatory Activity. Semantic Scholar.

-

A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. iris.unina.it.

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.

- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. [URL: Not Available]

-

Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. PubMed.

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH).

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate.

-

This compound. BOC Sciences.

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

-

Synthesis of (5aS)-2-benzylthio-3-cyano-4,5a,6,7,8,10-hexahydro-5H-pyrrolo[1,2-a]thieno[3,2-e][1][5]diazepine-5,10-diones. ResearchGate.

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI.

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar.

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central.

-

Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publisher.

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate.

-

Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Frontiers.

Sources

- 1. Synthesis of New Pyrroles of Potential Anti‐Inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. pnrjournal.com [pnrjournal.com]

- 14. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 15. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. iris.unina.it [iris.unina.it]

The Versatile Synthon: A Technical Guide to 2-(Cyanoacetyl)-1-benzylpyrrole

Abstract

This technical guide provides an in-depth exploration of 2-(cyanoacetyl)-1-benzylpyrrole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The pyrrole nucleus is a ubiquitous motif in biologically active compounds, and its functionalization with a cyanoacetyl group introduces a highly versatile handle for a diverse array of chemical transformations.[1][2][3] This document details the strategic synthesis, chemical reactivity, and potential applications of this compound, offering both theoretical insights and practical, field-proven protocols. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide aims to serve as an authoritative resource for leveraging this potent synthon in the design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of the Pyrrole Scaffold and the Cyanoacetyl Moiety

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Its electron-rich nature makes it amenable to various electrophilic substitution reactions, allowing for facile functionalization.[2] The introduction of an N-benzyl group serves to protect the pyrrole nitrogen, enhance lipophilicity, and can influence the regioselectivity of subsequent reactions.

The cyanoacetyl group (a β-ketonitrile) is a particularly valuable functional moiety.[4] The presence of a ketone and a nitrile group in a 1,3-relationship, flanking a reactive methylene group, provides a rich platform for chemical manipulation. This unique arrangement allows this compound to act as a precursor to a multitude of more complex heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are themselves prevalent in pharmacologically active molecules.[4][5]

This guide will first delineate a robust synthetic pathway to this compound, followed by a detailed examination of its chemical reactivity and its application as a versatile intermediate in the synthesis of diverse heterocyclic scaffolds.

Synthesis of this compound

The most logical and efficient approach to the synthesis of this compound, also known by its IUPAC name 3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile, is through the Friedel-Crafts acylation of 1-benzylpyrrole. This electrophilic aromatic substitution reaction introduces the cyanoacetyl group predominantly at the C2 position of the pyrrole ring, which is the most nucleophilic site.[2][6][7][8]

An effective method for this cyanoacetylation utilizes a mixed anhydride of cyanoacetic acid, generated in situ with acetic anhydride.[9][10] This approach avoids the handling of more reactive and potentially unstable cyanoacetyl chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The overall transformation is depicted below:

Caption: Figure 1: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials:

-

1-Benzylpyrrole (1.0 eq)

-

Cyanoacetic acid (1.2 eq)

-

Acetic anhydride (2.0 eq)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyanoacetic acid (1.2 eq).

-

Reagent Addition: To the flask, add anhydrous toluene, followed by the slow addition of acetic anhydride (2.0 eq) while stirring under a nitrogen atmosphere.

-

Activation: Heat the mixture to 60-70 °C for 30 minutes to facilitate the formation of the mixed anhydride.

-

Acylation: Add 1-benzylpyrrole (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Increase the temperature and heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acids.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. Its reactivity is dominated by the β-ketonitrile moiety, which serves as a versatile precursor for the synthesis of various heterocyclic systems. The active methylene group, flanked by two electron-withdrawing groups (carbonyl and nitrile), is readily deprotonated, forming a nucleophilic carbanion that can participate in a variety of condensation and cyclization reactions.

Knoevenagel Condensation

The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a base (e.g., piperidine, triethylamine) to form α,β-unsaturated systems. This reaction is a cornerstone for building molecular complexity.

Synthesis of Pyrazoles

The 1,3-dicarbonyl-like nature of the cyanoacetyl group makes it an excellent precursor for the synthesis of pyrazoles. Reaction with hydrazine or substituted hydrazines leads to the formation of 5-aminopyrazole derivatives.[3][4]

Caption: Figure 2: Synthesis of pyrazoles.

Synthesis of Pyridines

This compound can be utilized in multicomponent reactions to construct highly substituted pyridine rings. For instance, in a modified Hantzsch-type synthesis, it can react with an aldehyde and an enamine or another active methylene compound in the presence of an ammonia source.[4]

Synthesis of Pyrimidines

The cyanoacetyl moiety is also a key synthon for the construction of pyrimidine rings.[4] Reaction with amidines, guanidines, or urea derivatives can lead to the formation of various substituted pyrimidines, which are of great interest in medicinal chemistry due to their presence in nucleobases and numerous drugs.[11][12]

Caption: Figure 3: Reactivity and applications.

Applications in Drug Discovery and Development

The ability of this compound to serve as a scaffold for the synthesis of diverse heterocyclic compounds makes it a valuable tool in drug discovery. The resulting pyrazole, pyridine, and pyrimidine derivatives are known to exhibit a wide range of biological activities.

| Target Heterocycle | Potential Biological Activities of Derivatives |

| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial[1] |

| Pyridines | Antihypertensive, Antiviral, Anticancer[13] |

| Pyrimidines | Antitumor, Kinase inhibitors, Antiviral[11] |

Table 1: Potential Biological Activities of Heterocyclic Derivatives

The strategic use of this compound allows for the rapid generation of compound libraries for high-throughput screening. The benzyl group can be retained as a lipophilic moiety or can be removed under reductive conditions to allow for further functionalization at the pyrrole nitrogen, adding another layer of diversity to the synthesized molecules.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the rich reactivity of its β-ketonitrile functionality provide access to a wide array of complex heterocyclic structures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.

References

- Aggarwal, N., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. European Journal of Medicinal Chemistry, 178, 194-222.

- Yoon, Y. J., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(O) coupling.

- Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 137-154.

- Kiyokawa, K., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(20), 13567-13593.

- Portela, C., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4284-4287.

- BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis. BenchChem Technical Library.

- Abdel-Mohsen, H. T., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Scientific Reports, 13(1), 6035.

- BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. BenchChem Technical Library.

- Mou, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 895035.

- Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 895035.

- BenchChem. (2025). Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. BenchChem Technical Library.

- Flanagan, M. E., et al. (2008). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

- ResearchGate. (n.d.). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.

- Li, J., et al. (2014). Synthesis process of 2-amino-3-cyano pyrrole derivatives.

- Flanagan, M. E., et al. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.

- Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8479.

- BenchChem. (2025). Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols. BenchChem Technical Library.

- Chemistry LibreTexts. (2023).

- Organic Chemistry Portal. (n.d.).

- Slätt, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, (16), 2760-2765.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.

- ResearchGate. (n.d.). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.

- D'Anna, F., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene. Organic Letters, 25(35), 6549-6554.

- Kwiecień, H., et al. (2021).

- Al-Najjar, B. O. A., et al. (2017). Synthesis of Pyridine-2,6-bis-((E)-2-benzylidene-3-oxopropanenitrile) and Its Behavior towards Nitrogen Binucleophiles. Journal of Heterocyclic Chemistry, 54(4), 2356-2363.

- Bondock, S., et al. (2006). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc, 2006(9), 113-156.

- Jim Wise. (n.d.).

- Besson, M., et al. (2000). Cleaner Routes for Friedel-Crafts Acylation.

- Al-Qaisi, A. M., et al. (2023).

- Gultyai, V. P., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3589.

- Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.

- ResearchGate. (n.d.). Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis.

- Oeser, T., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 10, 1538-1545.

- ResearchGate. (n.d.). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes.

- ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.

Sources

- 1. societachimica.it [societachimica.it]

- 2. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrrole Scaffold and the Rise of Cyanoacetyl Derivatives

An In-Depth Technical Guide to the Discovery and Synthetic History of Cyanoacetylpyrroles

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. First identified in 1834 by F. F. Runge as a component of coal tar, its name, derived from the Greek for "fiery" (pyrrhos), alludes to the characteristic red color it imparts to a pine splint dipped in hydrochloric acid[1]. This simple heterocycle forms the core of vitally important natural products, including heme, chlorophyll, and vitamin B12, collectively known as the "pigments of life"[2].

Beyond its natural prevalence, the pyrrole scaffold is a privileged structure in drug discovery, appearing in numerous synthetic pharmaceuticals like the anti-inflammatory drug tolmetin and the blockbuster cholesterol-lowering agent atorvastatin[2][3]. The functionalization of the pyrrole ring is key to modulating its biological activity, and among the vast array of possible derivatives, cyanoacetylpyrroles have emerged as particularly valuable synthetic intermediates.

This guide provides a comprehensive overview of the historical discoveries and synthetic evolution that enabled the creation of cyanoacetylpyrroles. We will trace the development from the foundational methods of pyrrole ring construction to the specific strategies for introducing the critical cyano and acetyl functionalities. This exploration is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind the synthetic choices that have shaped this field.

Part 1: Foundational Discoveries in Pyrrole Synthesis

The journey to cyanoacetylpyrroles begins with the classical methods developed to construct the pyrrole ring itself. These named reactions remain fundamental to modern heterocyclic chemistry.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction is arguably the most direct and common approach to substituted pyrroles[4]. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole[2][4][5].

Causality and Mechanism: The reaction's elegance lies in its straightforward cyclizing condensation. The mechanism, elucidated in detail much later, involves the initial formation of a hemiaminal by the attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then readily dehydrates to form the stable aromatic pyrrole ring[4][6]. The ring-formation step is the rate-determining step of the reaction[6].

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Iron(III) Chloride Catalyzed Paal-Knorr Synthesis

This modern, environmentally conscious protocol utilizes a mild Lewis acid catalyst in water, avoiding the harsh conditions of early methods[7].

-

Reagent Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol) and the primary amine (e.g., aniline, 1.2 mmol) in 5 mL of water.

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 10 mol%). The use of FeCl₃ as a mild Lewis acid facilitates the condensation under aqueous conditions, making the protocol "greener" than traditional methods requiring strong acids.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure N-substituted pyrrole. Yields for this method are often in the 85-95% range[7].

The Hantzsch Pyrrole Synthesis (1890)

Reported by Arthur Hantzsch, this multicomponent reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine[3][8][9]. Despite its age, the Hantzsch synthesis was considered underutilized for many years but has seen a resurgence with modern variations[3].

Causality and Mechanism: The reaction proceeds through a sequence of nucleophilic substitutions and condensations. The amine first condenses with the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate subsequently undergoes an intramolecular cyclization followed by dehydration to yield the final pyrrole product.

Caption: General workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol: Bismuth(III) Triflate in Ionic Liquid

This protocol highlights a modern approach using an efficient catalytic system in a reusable ionic liquid medium[10].

-

Setup: To a mixture of the α-haloketone (1.0 mmol) and β-ketoester (1.0 mmol) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄, 2 mL), add the amine (1.1 mmol).

-

Catalysis: Add bismuth(III) triflate (Bi(OTf)₃, 5 mol%). This catalyst system is highly effective for the condensation reactions and is easily recovered and reused, particularly in the ionic liquid phase[10].

-

Reaction Conditions: Stir the mixture at 80 °C for the time required as monitored by TLC (typically 1-3 hours).

-

Extraction: After cooling to room temperature, extract the product with diethyl ether (3 x 10 mL). The ionic liquid and catalyst remain for potential reuse.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, concentrate in vacuo, and purify the residue by flash chromatography to yield the polysubstituted pyrrole.

The Van Leusen Pyrrole Synthesis

A more recent but powerful addition is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon[11]. This method allows for the synthesis of 3,4-disubstituted pyrroles from α,β-unsaturated ketones (enones) or aldehydes in the presence of a base[1][12].

Causality and Mechanism: The reaction is a "formal" [3+2] cycloaddition. A strong base deprotonates TosMIC, creating a nucleophilic carbanion. This anion undergoes a Michael addition to the electron-deficient enone. The resulting intermediate then undergoes an intramolecular cyclization, attacking the isocyanide carbon. Subsequent elimination of the tosyl group (a good leaving group) and tautomerization leads to the aromatic pyrrole ring[13].

Part 2: Synthesis of Cyano- and Acetyl- Functionalized Pyrroles

With the foundational methods for ring formation established, the next crucial step is the introduction of the specific cyano and acetyl groups that define the target class of molecules.

Introduction of the Cyano Group

The direct synthesis of 2-cyanopyrroles has been an area of active research. One modern and effective method involves a copper-catalyzed multicomponent reaction.

Experimental Protocol: Synthesis of 2-Cyanopyrrole Derivatives

This procedure describes a copper-catalyzed oxidative cyclization to produce substituted 2-cyanopyrroles from aromatic olefins or alkynes[14].

-

Reaction Setup: In a sealed tube under an argon atmosphere, combine the aromatic olefin or alkyne (0.5 mmol), N,N-dimethylformamide (DMF, 15 equiv.), trimethylsilyl cyanide (TMSCN, 5 equiv.), and copper(II) triflate (Cu(OTf)₂, 0.2 equiv.).

-

Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2 equiv.) in a batch-wise manner. The first equivalent is added as 0.2 equiv. every 2 hours for 10 hours. This controlled addition of the oxidant is critical for managing the reaction rate and preventing side reactions. The second equivalent is then added all at once.

-

Heating: Heat the reaction mixture to 80 °C and stir for an additional 14 hours.

-

Quenching and Extraction: After completion (monitored by TLC), cool the mixture and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the desired 2-cyanopyrrole derivative[14].

Introduction of the Acetyl Group

The acylation of the pyrrole ring is a standard electrophilic substitution. However, direct Friedel-Crafts acylation can be complicated by the acid-sensitivity of the pyrrole ring. A common route to 2-acetylpyrrole involves using a Grignard reagent to form a more reactive pyrrolylmagnesium intermediate, which then reacts with an acetylating agent[15].

Experimental Protocol: Synthesis of 2-Acetylpyrrole

-

Grignard Formation: Prepare pyrrolylmagnesium iodide by slowly adding a solution of pyrrole (1.0 equiv.) in diethyl ether to a solution of methylmagnesium iodide (1.1 equiv.) in diethyl ether at 0 °C.

-

Acylation: To the resulting solution of the pyrrole Grignard reagent, add acetyl chloride (1.0 equiv.) dropwise while maintaining the temperature at 0 °C. The causality here is that the pyrrolylmagnesium salt is a much stronger nucleophile than pyrrole itself, allowing acylation to occur under milder conditions without strong Lewis acids.

-

Reaction and Quenching: Allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by pouring it onto a mixture of ice and saturated aqueous ammonium chloride.

-

Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purification: After solvent removal, the crude 2-acetylpyrrole can be purified by vacuum distillation or recrystallization[15].

Convergent Synthesis: The Path to Cyanoacetylpyrroles

The synthesis of a cyanoacetylpyrrole, such as 1-acetyl-2-cyanopyrrole, represents the convergence of these methodologies. The most logical and common pathway involves the N-acylation of a pre-formed 2-cyanopyrrole. The electron-withdrawing cyano group at the 2-position deactivates the ring towards electrophilic attack, favoring substitution at the nitrogen atom.

Caption: Convergent synthetic route to cyanoacetylpyrroles.

Experimental Protocol: Synthesis of 1-Acetyl-2-Cyanopyrrole

-

Setup: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C and add a solution of 2-cyanopyrrole (1.0 equiv.) in anhydrous THF dropwise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete. This step forms the sodium salt of 2-cyanopyrrole, a potent nucleophile.

-

Acylation: Add acetic anhydride (Ac₂O, 1.1 equiv.) dropwise to the suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-acetyl-2-cyanopyrrole.

Part 3: The Role of Cyanoacetylpyrroles in Drug Development

The strategic placement of the cyano and acetyl groups on the pyrrole ring creates a molecular scaffold ripe for elaboration in medicinal chemistry.

-

Bioactivity: The pyrrole ring itself is a known pharmacophore. The addition of a cyano group, a common feature in many bioactive molecules, can enhance binding to biological targets through hydrogen bonding and dipolar interactions. Many 2-cyanopyrrole derivatives have shown promising activity as tyrosinase inhibitors, which are relevant in cosmetics and for treating hyperpigmentation disorders[14]. They are also investigated for herbicidal and antibacterial properties[16][17].

-

Synthetic Handles: The true power of cyanoacetylpyrroles lies in their utility as intermediates.

-

The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems.

-

The acetyl group provides a ketone handle for reactions such as aldol condensations, Wittig reactions, or reductive aminations, allowing for the straightforward attachment of diverse side chains.

-

This dual functionality makes cyanoacetylpyrroles powerful building blocks for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

The history of cyanoacetylpyrroles is a story of chemical evolution. It began with the landmark discoveries of the 19th century that first allowed chemists to construct the pyrrole ring. Over more than a century, these methods have been refined, leading to milder, more efficient, and "greener" protocols. The development of specific functionalization reactions, enabling the precise installation of cyano and acetyl groups, has transformed the simple pyrrole scaffold into a highly versatile platform for chemical innovation.

Looking forward, the field will likely focus on developing even more atom-economical and stereoselective methods for synthesizing highly functionalized pyrroles. The application of flow chemistry and photocatalysis to these classical reactions is already rejuvenating the field[3]. As our understanding of medicinal chemistry deepens, the demand for novel, drug-like scaffolds will continue to drive innovation, ensuring that the humble yet powerful cyanoacetylpyrrole and its derivatives will remain central to the discovery of new therapeutics for years to come.

References

-

Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation in water. Synlett, 2009(14), 2245-2248. [Link]

-

Mou, et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

-

Li, Q., et al. (2020). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. [Link]

- De Kimpe, N. (1993). Synthesis of 2-acetyl-1-pyrroline, the principal bread flavor component. Journal of Agricultural and Food Chemistry, 41(9), 1458–1461.

-

Gomez, R. U., et al. (2021). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Frontiers in Chemistry. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]

-

Domagalska, J., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

-

Wang, X., et al. (2015). A synthesis of functionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 13(29), 7963-7966. [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. [Link]

-

Zhang, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. [Link]

-

Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696. [Link]

-

Xuan, D. D. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(6), 622-657. [Link]

-

ResearchGate. (n.d.). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. [Link]

-

Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]

-

ResearchGate. (n.d.). The Hantzsch pyrrole synthesis. [Link]

-

ResearchGate. (n.d.). 2-Acetylpyrrole. [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. mbbcollege.in [mbbcollege.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 16. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 2-(Cyanoacetyl)-1-benzylpyrrole

Introduction: The Strategic Value of 2-(Cyanoacetyl)-1-benzylpyrrole in Heterocyclic Synthesis

Fused heterocyclic scaffolds are cornerstones in medicinal chemistry and materials science, offering rigid three-dimensional structures that can effectively interact with biological targets. Among the myriad of building blocks for constructing these complex architectures, "this compound" emerges as a particularly versatile and powerful precursor. Its inherent reactivity, stemming from the activated methylene group flanked by a nitrile and a ketone, coupled with the pyrrole nitrogen, provides a gateway to a diverse array of fused systems. This guide provides detailed protocols and mechanistic insights for the synthesis of various fused heterocycles, including pyrrolo[1,2-a]pyrimidines, pyrrolo[1,2-a]pyrazines, and thieno[2,3-b]pyrroles, starting from this readily accessible building block. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but also the "why" behind the experimental choices.

PART 1: Synthesis of the Starting Material: this compound

A reliable and well-characterized starting material is paramount for the success of any synthetic endeavor. The following protocol details the preparation of this compound.

Protocol 1: Synthesis of this compound

This procedure involves the acylation of 1-benzylpyrrole with cyanoacetic acid in the presence of a suitable coupling agent.

Materials:

-

1-Benzylpyrrole

-

Cyanoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1-benzylpyrrole (1.0 eq) and cyanoacetic acid (1.1 eq) in anhydrous DCM, add a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-